3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
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Overview
Description
3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[310]hexane-2,4-dione is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation and mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of photochemical processes and efficient catalysts can facilitate large-scale production while maintaining high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in relation to its bicyclic structure.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, influencing their activity. This interaction can modulate signaling pathways and biochemical processes, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[3.1.0]hexane-2,4-dione: This compound shares a similar bicyclic structure and is used in similar applications.
Cyclopropane-1,2-dicarboxylic acid anhydride: Another related compound with comparable reactivity and applications.
Uniqueness
3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[310]hexane-2,4-dione is unique due to its specific functional groups and the presence of an acetylphenyl moiety
Properties
IUPAC Name |
3-(4-acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-8(17)9-4-6-10(7-5-9)16-13(18)11-12(14(16)19)15(11,2)3/h4-7,11-12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFUIAOMZQDUAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C3(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157162 |
Source
|
Record name | 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(4-acetylphenyl)-6,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101157162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415719-16-2 |
Source
|
Record name | 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(4-acetylphenyl)-6,6-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(4-acetylphenyl)-6,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101157162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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